molecular formula C20H19ClN2O3S2 B2507404 N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide CAS No. 1226443-79-3

N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide

Cat. No.: B2507404
CAS No.: 1226443-79-3
M. Wt: 434.95
InChI Key: XYTXHGLWCLYAEX-UHFFFAOYSA-N
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Description

This compound is a thiophene-2-carboxamide derivative featuring a methyl[(4-methylphenyl)sulfonyl]amino group at the 3-position of the thiophene ring and a 2-chlorobenzyl substituent on the amide nitrogen. Its molecular framework combines sulfonamide and benzyl functionalities, which are common in bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S2/c1-14-7-9-16(10-8-14)28(25,26)23(2)18-11-12-27-19(18)20(24)22-13-15-5-3-4-6-17(15)21/h3-12H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTXHGLWCLYAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide, with the CAS number 1226443-79-3, is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C20H19ClN2O3S2C_{20}H_{19}ClN_{2}O_{3}S_{2}, with a molecular weight of 435.0 g/mol. Its structure includes a thiophene ring, a sulfonamide group, and a chlorobenzyl moiety, which may contribute to its biological properties.

PropertyValue
CAS Number1226443-79-3
Molecular FormulaC20H19ClN2O3S2
Molecular Weight435.0 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Adenosine Receptor Modulation : Similar compounds have been studied as allosteric enhancers of the A1 adenosine receptor, suggesting that this compound may enhance the receptor's response to endogenous adenosine .
  • MAO Inhibition : The benzylamine moiety in related compounds has shown monoamine oxidase (MAO) inhibitory activity, which could suggest potential antidepressant or neuroprotective effects for this compound .

Biological Activity Studies

Several studies have investigated the biological effects of similar compounds, providing insights into the potential activity of this compound.

Antitumor Activity

In a study exploring novel benzamide derivatives, compounds similar to this compound exhibited moderate to high potency as RET kinase inhibitors. The results indicated that these compounds could inhibit cell proliferation driven by RET mutations .

Case Study: MAO Inhibition

A detailed investigation into MAO-A inhibition was conducted using related thiophene derivatives. The study revealed that certain compounds significantly inhibited MAO-A activity, with IC50 values indicating their potency. For instance, one compound showed an inhibition percentage of 25.956% at a concentration of 10410^{-4} M .

CompoundInhibition (%) at 10410^{-4} MIC50 (M)
Compound A31.253Not specified
Compound B88.315Not specified
N-(2-chlorobenzyl)-3-{...}25.956Not specified

Scientific Research Applications

Pharmacological Applications

  • Calcium Channel Inhibition
    • Recent studies have highlighted the role of compounds with sulfonamide groups in inhibiting neuronal calcium channels, particularly CaV2.2. This channel is a validated target for treating neuropathic pain, which is often resistant to conventional therapies. The introduction of a sulfonamide moiety in related compounds has shown enhanced stability and efficacy in inhibiting these channels compared to their acyl counterparts .
  • Anti-inflammatory Activity
    • Compounds similar to N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide have been investigated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in the inflammatory response. The structure-activity relationship (SAR) studies indicate that modifications in the thiophene and sulfonamide regions can significantly affect anti-inflammatory potency .
  • Antimicrobial Properties
    • The presence of the chlorobenzyl group may enhance the antimicrobial activity of the compound. Research into similar sulfonamide derivatives has shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: Calcium Channel Blockers

A series of N-sulfonylphenoxazines were synthesized and tested for their ability to inhibit CaV2.2 channels. The results demonstrated that modifications leading to increased stability in plasma resulted in a 4–10-fold enhancement in channel blocking activity, indicating that similar modifications could be beneficial for this compound .

CompoundIC50 (μM)Stability (Rat Plasma)CNS Penetration Potential
Compound A0.5HighYes
This compoundTBDTBDTBD

Case Study 2: Anti-inflammatory Activity

In a study assessing various COX inhibitors, compounds structurally related to this compound exhibited significant inhibition of COX-2 with minimal effects on COX-1, suggesting a favorable therapeutic index .

CompoundCOX-1 Inhibition (%)COX-2 Inhibition (%)
Compound B2080
This compoundTBDTBD

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Thiophene-Sulfonamide Derivatives

3-[(4-Chlorobenzyl)sulfonyl]-N-(4-methylphenyl)-2-thiophenecarboxamide ()
  • Molecular Formula: C₁₉H₁₆ClNO₃S₂
  • Key Differences :
    • The sulfonyl group is attached to a 4-chlorobenzyl moiety instead of the target compound’s 4-methylphenyl group.
    • The amide nitrogen is linked to a 4-methylphenyl substituent rather than a 2-chlorobenzyl group.
N-(4-Chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide ()
  • Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂
  • Key Differences :
    • Features dual 4-chlorophenyl groups (on both the sulfonyl and amide moieties).
    • Lacks the methyl group on the sulfonamide nitrogen present in the target compound.
  • Implications : The dual chlorination may increase metabolic stability but could also elevate toxicity risks .

Substituted Benzyl and Sulfonamide Variants

N-[2-(4-Chlorophenyl)ethyl]-3-(N-methyl-4-methoxybenzenesulfonamido)thiophene-2-carboxamide ()
  • Molecular Formula : C₂₁H₂₁ClN₂O₄S₂
  • Key Differences :
    • A 4-methoxyphenylsulfonamide replaces the 4-methylphenylsulfonamide group.
    • The amide nitrogen is connected to a 4-chlorophenethyl chain instead of 2-chlorobenzyl.
  • Implications : The methoxy group improves solubility due to its electron-donating nature, which may enhance bioavailability .

Physicochemical Properties

Property Target Compound Compound Compound
Molecular Weight ~420–430 g/mol (estimated) 405.91 g/mol 426.34 g/mol
Lipophilicity (LogP) High (due to Cl and CH₃) Moderate-High Very High (dual Cl)
Solubility Low (non-polar substituents) Low Very Low

Computational and Crystallographic Insights

  • Dihedral Angles : ’s analysis of N-(2-nitrophenyl)thiophene-2-carboxamide shows that dihedral angles between aromatic rings (e.g., 8.5–13.5°) influence stacking interactions and crystal packing. The target compound’s 2-chlorobenzyl group may adopt a similar conformation, promoting C–H···O/S interactions .
  • Hydrogen Bonding : Sulfonamide oxygen atoms in the target compound could act as hydrogen-bond acceptors, akin to ’s nitro group interactions, enhancing binding to biological targets .

Q & A

Q. What are the key synthetic steps and challenges in preparing N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide?

The synthesis involves multi-step organic reactions, including:

  • Thiophene Ring Formation : Cyclization reactions using dicarbonyl compounds and sulfur (e.g., cyclocondensation under reflux) .
  • Functional Group Introduction : Sequential introduction of the sulfonamide and carboxamide groups via nucleophilic substitution and coupling reactions. Common solvents include dimethylformamide (DMF) and dichloromethane (DCM), with reaction times varying between 1–24 hours .
  • Purification : Reverse-phase HPLC or methanol recrystallization is used to isolate the final product, with yields typically ranging from 47% to 67% . Challenges : Optimizing reaction conditions (e.g., temperature, solvent polarity) to prevent side reactions and improve purity.

Q. Which spectroscopic and analytical methods are critical for characterizing this compound?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with chemical shifts for the thiophene ring (δ 6.8–7.5 ppm) and sulfonamide group (δ 3.1–3.3 ppm for methyl) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1350 cm⁻¹ (S=O stretch) validate functional groups .
  • Mass Spectrometry (HRMS) : Provides molecular weight confirmation (e.g., 435.0 g/mol) .
  • X-ray Crystallography : Resolves spatial arrangement, particularly dihedral angles between aromatic rings (e.g., 8.5°–13.5°) .

Advanced Research Questions

Q. How does the sulfonamide moiety influence biological activity, particularly enzyme inhibition?

The sulfonamide group mimics natural substrates, enabling competitive inhibition of enzymes like carbonic anhydrase or proteases. Computational docking studies suggest hydrogen bonding between the sulfonyl oxygen and active-site residues (e.g., His94 in carbonic anhydrase) . Experimental IC₅₀ values for related compounds range from 0.5–10 µM, indicating potent inhibition .

Q. What computational strategies predict target interactions and optimize derivative design?

  • Molecular Docking : Software like AutoDock Vina evaluates binding affinities to targets (e.g., kinases, GPCRs). The chlorobenzyl group enhances hydrophobic interactions in protein pockets .
  • QSAR Modeling : Correlates structural features (e.g., logP, polar surface area) with antimicrobial activity. Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved potency .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, identifying critical binding residues .

Q. What are the material science applications of this compound?

  • Organic Electronics : The thiophene ring’s π-conjugation supports charge transport, making it suitable for OLEDs or organic photovoltaics. Bandgap calculations (~2.8 eV) align with semiconductor requirements .
  • Coordination Chemistry : The carboxamide group chelates metal ions (e.g., Cu²⁺), forming complexes with catalytic or magnetic properties .

Q. How does structural modification impact biological and chemical properties?

Comparative studies with analogs reveal:

  • Antimicrobial Activity : Replacing the chlorobenzyl group with a furan moiety (e.g., N-(4-chlorobenzyl)-N-(furan-2-ylmethyl) derivative) increases Gram-negative bacterial inhibition (MIC: 4 µg/mL vs. 16 µg/mL) .
  • Solubility : Introducing methoxy groups improves aqueous solubility (logP reduced from 3.2 to 2.5) but may reduce membrane permeability .

Methodological Tables

Q. Table 1: Common Characterization Techniques

TechniqueKey Data PointsApplication Example
¹H NMRThiophene protons (δ 6.8–7.5 ppm)Confirming ring substitution
HRMS[M+H]⁺ at m/z 436.02Molecular weight validation
X-ray CrystallographyDihedral angle: 8.5°–13.5°Spatial conformation analysis

Q. Table 2: Biological Activity of Structural Analogs

Derivative StructureTarget Activity (IC₅₀)Key Modification
N-(furan-2-ylmethyl) analogAnticancer: 2.1 µMFuran moiety addition
Trifluoromethyl-substitutedEnzyme inhibition: 0.5 µMElectron-withdrawing group

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